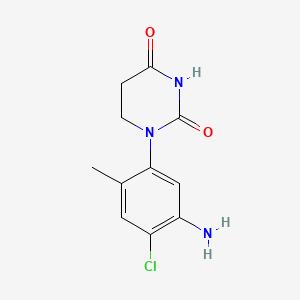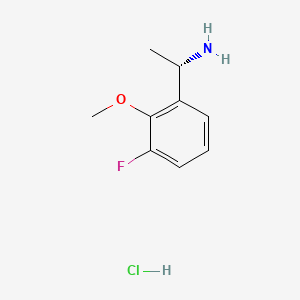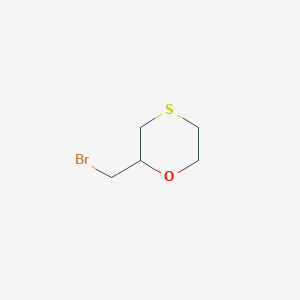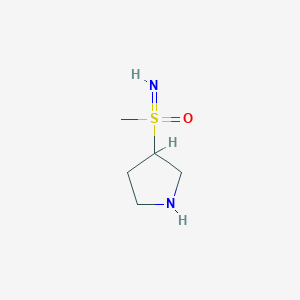![molecular formula C11H13BrN4O2 B15303696 (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester](/img/structure/B15303696.png)
(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom attached to a pyrazolo[3,4-b]pyridine ring system, which is further connected to a carbamic acid tert-butyl ester group. The combination of these functional groups imparts specific chemical properties that make it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a pyrazolo[3,4-b]pyridine derivative, followed by the introduction of the carbamic acid tert-butyl ester group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to remove the bromine atom or modify the ester group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated derivatives, while reduction could produce de-brominated or ester-modified compounds. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester exerts its effects is primarily through its interaction with specific molecular targets. The bromine atom and the pyrazolo[3,4-b]pyridine ring system can interact with enzymes or receptors, modulating their activity. The carbamic acid tert-butyl ester group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Chloro-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester
- (5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester
- (5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester
Uniqueness
Compared to similar compounds, (5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which can impart different reactivity and interaction profiles. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Propriétés
Formule moléculaire |
C11H13BrN4O2 |
|---|---|
Poids moléculaire |
313.15 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromo-2H-pyrazolo[3,4-b]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)14-9-7-4-6(12)5-13-8(7)15-16-9/h4-5H,1-3H3,(H2,13,14,15,16,17) |
Clé InChI |
JOUSHVILOWIASY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C2C=C(C=NC2=NN1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


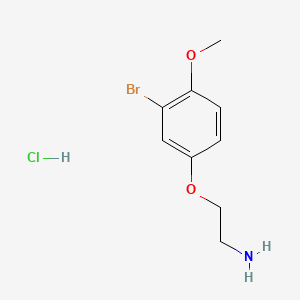
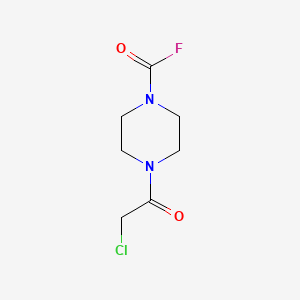




![2-{5H,6H,7H-pyrrolo[1,2-c]imidazol-1-yl}acetic acid](/img/structure/B15303660.png)
